molecular formula C12H12BrF3O2S B14055581 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14055581
M. Wt: 357.19 g/mol
InChI Key: OHACUIAYYUCAKI-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O2S and a molecular weight of 357.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one with bromine in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields.

Chemical Reactions Analysis

1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation: Oxidative conditions can convert the compound into corresponding ketones or carboxylic acids, depending on the reagents used.

Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethylthio group can influence the reactivity and selectivity of the compound by stabilizing intermediates through electron-withdrawing effects .

Properties

Molecular Formula

C12H12BrF3O2S

Molecular Weight

357.19 g/mol

IUPAC Name

1-bromo-1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12BrF3O2S/c1-3-18-8-5-4-6-9(19-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

OHACUIAYYUCAKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Br

Origin of Product

United States

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